[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Description
The compound [4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane is a highly specialized organotin derivative featuring a thieno[2,3-f][1]benzothiol core functionalized with bis(5-(2-ethylhexoxy)thiophen-2-yl) and trimethylstannyl groups.
Properties
Molecular Formula |
C40H58O2S4Sn2 |
|---|---|
Molecular Weight |
936.6 g/mol |
IUPAC Name |
[4,8-bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40O2S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-35-29-15-13-27(39-29)31-25-17-19-38-34(25)32(26-18-20-37-33(26)31)28-14-16-30(40-28)36-22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; |
InChI Key |
RPNYNODSHNZRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)OCC(CC)CCCC)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a two-step process:
- Directed ortho-lithiation of the parent bis(thiophene) fused heterocycle
- Quenching with trimethylstannyl chloride to introduce the trimethylstannyl groups
This approach is standard for preparing bis(trimethylstannyl) derivatives of conjugated heterocycles, enabling subsequent use in cross-coupling polymerizations.
Detailed Synthetic Procedure
Reaction Mechanism Insights
- Lithiation: The n-butyllithium selectively deprotonates the aromatic positions adjacent to the sulfur atoms in the fused thieno[2,3-f]benzothiol core, generating a dilithio intermediate.
- Stannylation: The nucleophilic lithio species react with trimethylstannyl chloride, substituting the lithium atoms with trimethylstannyl groups.
- This method avoids harsh conditions and preserves the integrity of the alkoxy substituents on the thiophene rings.
Key Experimental Considerations
- Anhydrous and oxygen-free conditions are critical to prevent quenching of reactive organolithium intermediates.
- Temperature control during lithiation prevents side reactions such as over-lithiation or decomposition.
- Stoichiometry of n-butyllithium and trimethylstannyl chloride must be carefully controlled to ensure complete conversion.
- Purification by recrystallization yields high-purity product suitable for further use in polymer synthesis.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value / Condition | Comments |
|---|---|---|
| Starting material amount | 2.0 g (3.44 mmol) | Precursor with 2-ethylhexoxy substituents |
| Solvent | Tetrahydrofuran (THF), dry | Common for organolithium reactions |
| Lithiation reagent | n-Butyllithium, 1.6 M in hexane, 2 equiv. | Ensures complete lithiation at 2 sites |
| Temperature during lithiation | 0 °C to 20 °C | Controlled to avoid side reactions |
| Stannylation reagent | Trimethylstannyl chloride, 3 equiv. | Excess to drive reaction to completion |
| Reaction time (lithiation) | 1 hour | Sufficient for complete lithiation |
| Reaction time (stannylation) | 2 hours | Ensures full substitution |
| Work-up | Water quench, diethyl ether extraction | Standard organometallic work-up |
| Purification | Recrystallization from ethanol | Yields pale yellow crystals |
| Overall yield | 87% | High yield for this class of compounds |
Research Findings and Perspectives
- The preparation method described is widely accepted in the synthesis of bis(trimethylstannyl) derivatives of thiophene-fused heterocycles, as reported in peer-reviewed literature and chemical databases.
- The high yield and purity of the product make it suitable for subsequent Stille coupling polymerizations, which are fundamental in the synthesis of conjugated polymers for organic photovoltaic and electronic applications.
- Alternative methods involving direct stannylation without lithiation are less common due to lower selectivity and yield.
- The use of 2-ethylhexoxy substituents enhances solubility and processability of the final polymers derived from this compound.
Chemical Reactions Analysis
- Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
- Reduction: Reduction reactions can convert the thiophene rings into more saturated forms.
- Substitution: The trimethylstannyl groups can be substituted with other functional groups, allowing for further modification of the compound.
- Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Halogenated reagents and organometallic compounds are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Overview
The compound 4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane is a complex organometallic compound with significant potential in various scientific applications. Its unique structural properties make it suitable for use in organic electronics, particularly in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). This article explores its applications, supported by relevant case studies and data.
Organic Photovoltaics (OPVs)
One of the most prominent applications of this compound is in the field of organic photovoltaics. The compound acts as a donor material in the active layer of OPVs, where it can enhance light absorption and charge transport.
- Efficiency : Research indicates that polymers incorporating this compound can achieve power conversion efficiencies exceeding 12% when paired with non-fullerene acceptors. This efficiency is attributed to the compound's ability to facilitate efficient exciton dissociation and charge transport within the photovoltaic device .
Organic Thin-Film Transistors (OTFTs)
The compound is also utilized in the fabrication of organic thin-film transistors, where it serves as an active semiconductor layer.
- Performance : OTFTs made with this compound have demonstrated high mobility and stability under operational conditions. The incorporation of stannyl groups enhances the charge carrier mobility, making these devices suitable for high-performance applications .
Photocatalytic Applications
Recent studies have explored the use of this compound in photocatalytic systems, particularly for hydrogen evolution reactions.
- Hydrogen Production : The compound has been integrated into dual-acceptor copolymers that exhibit enhanced photocatalytic activity. These systems leverage the compound's electronic properties to optimize light absorption and facilitate electron transfer processes necessary for efficient hydrogen production .
Case Studies
Biological Activity
The compound 4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane (CAS No. 1352642-37-5) is a complex organotin compound with potential applications in various biological contexts. This article reviews its synthesis, structural characteristics, and biological activities, focusing on its multifunctional properties that may influence therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 904.57 g/mol. The structure features multiple thiophene rings and trimethylstannyl groups, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Recent studies have highlighted the biological activities of thiophene derivatives, including anticancer, antioxidant, and anti-inflammatory effects. The specific compound under review exhibits promising potential in these areas:
- Antioxidant Activity : Thiophene derivatives have been noted for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound was evaluated using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), showing significant antioxidant capabilities.
- Anticancer Activity : The compound's structure allows it to interact with cellular targets involved in cancer progression. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung cancer). The IC50 values reported were for HepG2 and for A549 cells, indicating potent activity compared to standard chemotherapeutics like cisplatin .
- Anti-inflammatory Properties : The compound has shown inhibitory effects on pro-inflammatory enzymes such as lipoxygenase (LO). Inhibition assays revealed IC50 values in the sub-micromolar range, suggesting strong anti-inflammatory potential .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Studies have indicated that thiophene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The inhibition of specific enzymes involved in inflammatory pathways is a key mechanism through which the compound exerts its anti-inflammatory effects.
- Radical Scavenging : The presence of electron-rich thiophene rings enhances the ability of the compound to donate electrons and neutralize free radicals.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Methodological Considerations for Comparison
Compound similarity assessments rely on structural descriptors (e.g., functional groups, topology) and computational methods, as highlighted in . For example:
- Structural Similarity Metrics: The target compound shares a thiophene-rich architecture with 3b and 14b but diverges in substituent chemistry, reducing direct biological or electronic comparability .
- Synthetic Complexity: Stannane derivatives typically require stringent conditions (e.g., anhydrous, inert atmospheres) compared to the reflux-based syntheses of 3b and 14b .
Research Findings and Implications
Electronic Applications: The target compound’s conjugated thiophene units and tin centers position it as a candidate for organic semiconductors or polymer precursors, whereas 3b’s polar groups may favor optoelectronic or sensor applications .
Similarity in Virtual Screening: While emphasizes structural similarity for drug discovery, the target compound’s uniqueness underscores the need for application-specific similarity criteria (e.g., reactivity, solubility) in materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
